molecular formula C13H18O B1296183 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 33214-70-9

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B1296183
CAS RN: 33214-70-9
M. Wt: 190.28 g/mol
InChI Key: CJNVZUXCGXPSND-UHFFFAOYSA-N
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Description

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound . It is a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .


Molecular Structure Analysis

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene contains a total of 33 bonds; 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ether (aromatic) .

Safety And Hazards

While specific safety and hazard information for 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is not available, similar compounds like 1,2,3,4-Tetrahydronaphthalene are flammable with a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated .

properties

IUPAC Name

8-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNVZUXCGXPSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294847
Record name 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

33214-70-9
Record name 33214-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
2
Citations
Y Dong - 2009 - cdr.lib.unc.edu
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL NEO- TANSHINLACTONE ANALOGUES AS POTENT AND SELECTIVE ANTI-BREAST CANCER A Page 1 DESIGN…
Number of citations: 0 cdr.lib.unc.edu
Y Dong - 2009 - search.proquest.com
The overall goals of this research are to design and synthesize novel neo-tanshinlactone analogues, to evaluate their antitumor activity and elucidate structure-activity relationships (…
Number of citations: 2 search.proquest.com

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